molecular formula C11H11F3O2 B2627814 4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid CAS No. 2248371-03-9

4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid

Cat. No. B2627814
CAS RN: 2248371-03-9
M. Wt: 232.202
InChI Key: CFNSMEKXIHVQRP-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid, also known as TFPB, is a synthetic compound that has gained attention in the scientific community for its potential applications in biochemical and physiological research. TFPB is a derivative of the natural amino acid phenylalanine and has a unique chemical structure that makes it a useful tool for investigating biological processes.

Mechanism of Action

The exact mechanism of action of 4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid is not well understood, but it is believed to interact with specific amino acid residues in proteins through hydrogen bonding and hydrophobic interactions. This compound has been shown to bind to the active site of enzymes and can inhibit their activity by blocking substrate binding or altering the enzyme's conformation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-protein interactions, and the induction of conformational changes in proteins. This compound has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid is its unique chemical structure, which allows it to interact with specific amino acid residues in proteins. This makes it a useful tool for investigating protein structure and function. However, this compound has some limitations in lab experiments, including its potential toxicity and the need for specialized equipment for its detection.

Future Directions

There are several potential future directions for research involving 4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid. One area of interest is the development of new fluorescent probes based on the this compound structure for the detection of specific proteins or protein interactions. Another area of interest is the investigation of this compound's potential therapeutic applications in the treatment of inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its interactions with proteins.

Synthesis Methods

4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid can be synthesized through a multi-step process involving the reaction of phenylalanine with various reagents. The most common method of synthesis involves the use of trifluoroacetic anhydride and acetic anhydride to introduce the trifluoromethyl and acetyl groups, respectively, onto the phenylalanine molecule. The resulting this compound molecule can then be purified through various chromatographic techniques to obtain a pure product.

Scientific Research Applications

4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid has been used in a variety of scientific research applications, including studies on protein-protein interactions, enzyme kinetics, and ligand binding assays. One of the most notable applications of this compound is its use as a fluorescent probe for detecting conformational changes in proteins. This compound can be attached to a protein of interest and its fluorescence properties can be monitored to track changes in the protein's structure or activity.

properties

IUPAC Name

4,4,4-trifluoro-2-methyl-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16)9(11(12,13)14)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNSMEKXIHVQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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